molecular formula C18H22N2O4S B3699295 N~2~-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3699295
M. Wt: 362.4 g/mol
InChI Key: KVWYHEQFTSOATF-UHFFFAOYSA-N
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Description

N2-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound with the molecular formula C16H18N2O4S . It has an average mass of 334.390 Da and a monoisotopic mass of 334.098724 Da .


Molecular Structure Analysis

The molecular structure of N2-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide consists of a glycinamide core with various substitutions. The N2 position is substituted with a 2-methoxyphenyl group and a (4-methylphenyl)sulfonyl group. The N1 position is dimethylated .


Physical and Chemical Properties Analysis

N2-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a molecular formula of C16H18N2O4S, an average mass of 334.390 Da, and a monoisotopic mass of 334.098724 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Properties

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-14-9-11-15(12-10-14)25(22,23)20(13-18(21)19(2)3)16-7-5-6-8-17(16)24-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWYHEQFTSOATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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